5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile

Description

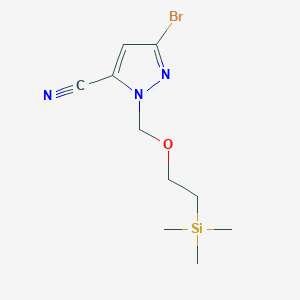

5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile is a pyrazole-based heterocyclic compound featuring three key functional groups:

- Bromo substituent at the 5-position, which enhances electrophilic reactivity for cross-coupling reactions.

- Trimethylsilylethoxymethyl (SEM) group at the 2-position, a robust protecting group for nitrogen atoms, offering stability under acidic and basic conditions while being cleavable with fluoride ions.

- Carbonitrile at the 3-position, contributing to polarity and serving as a versatile intermediate in medicinal chemistry and agrochemical synthesis.

This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, leveraging the SEM group’s protective role to enable selective functionalization of the pyrazole core .

Properties

IUPAC Name |

5-bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN3OSi/c1-16(2,3)5-4-15-8-14-9(7-12)6-10(11)13-14/h6H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEFTBJVQRKIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C(=CC(=N1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN3OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile typically involves the reaction of 5-bromo-3-pyrazolecarbonitrile with 2-(trimethylsilylethoxymethyl) chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The trimethylsilylethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.

Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction Products: Reduced derivatives with functional groups such as alcohols or amines.

Scientific Research Applications

5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The trimethylsilylethoxymethyl group can enhance the compound’s stability and bioavailability, while the bromine atom can facilitate interactions with specific biological targets through halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-4-carbonitriles

- 5-Amino-1-(2-bromopropanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile (3c, ): Substituents: Acylated bromopropanoyl group at N1, methylthio at C3, and carbonitrile at C3. Reactivity: The bromopropanoyl group facilitates nucleophilic substitutions, while the methylthio moiety enhances electron density. The C4-carbonitrile position reduces steric hindrance compared to C3, favoring reactions at the pyrazole core . Synthesis: Achieved via reaction of 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile with 2-bromopropionyl bromide in acetone, yielding 61.76% in analogous procedures .

Pyridine Carbonitriles

- 5-Bromo-3-methoxy-pyridine 2-carbonitrile () :

- Substituents : Bromo at C5, methoxy at C3, and carbonitrile at C2.

- Reactivity : The pyridine ring’s electron-deficient nature directs electrophilic substitutions to specific positions, contrasting with pyrazole’s ambident reactivity. Methoxy groups increase solubility but reduce stability under strong acids .

Imidazo[1,2-b]pyridazine Carbonitriles

Physical and Spectroscopic Properties

Target Compound :

- 1H NMR : Expected signals at δ 0.1 ppm (trimethylsilyl), δ 3.5–3.7 ppm (ethoxymethyl CH2), and δ 8.0–8.2 ppm (pyrazole H4).

- Solubility : High lipophilicity due to SEM group, favoring organic solvents like THF or DCM.

- 5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile (3d): 1H NMR: δ 1.81 (d, CHCH3), δ 2.18 (s, CH3), δ 5.47 (q, CHCH3) . m/z: 255.2/257.2 (M-H)–, indicating bromine’s isotopic pattern .

Biological Activity

5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile is a chemical compound with significant potential in pharmaceutical applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : CHNOSiBr

- Molecular Weight : 302.24 g/mol

- CAS Number : 1637595-30-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. While detailed mechanisms are still being elucidated, preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, particularly those related to cancer and inflammatory diseases.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line/Model | Activity | IC | Mechanism |

|---|---|---|---|---|

| Study 1 | Human cancer cells | Cytotoxicity | 15 µM | Induction of apoptosis via mitochondrial pathway |

| Study 2 | Murine models | Anti-inflammatory | 20 µM | Inhibition of NF-kB signaling pathway |

| Study 3 | Primary immune cells | Immunomodulation | 10 µM | Modulation of cytokine production |

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study examining the cytotoxic effects of this compound on various human cancer cell lines, researchers observed significant cell death at concentrations above 15 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, indicating potential for use in cancer therapies.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the compound's anti-inflammatory properties in murine models. The results indicated a notable reduction in inflammatory markers when treated with the compound at concentrations around 20 µM. This effect was attributed to the inhibition of the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Case Study 3: Immunomodulatory Effects

Research involving primary immune cells highlighted the compound's ability to modulate cytokine production at an IC of approximately 10 µM. This suggests that it could play a role in therapeutic strategies aimed at autoimmune diseases by regulating immune responses.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile, and how does the trimethylsilylethoxymethyl (SEM) group influence the reaction?

- Methodological Answer : The compound can be synthesized via functionalization of pyrazole derivatives. A common approach involves bromination at the 5-position of the pyrazole ring, followed by introduction of the SEM group at the 2-position using 2-(trimethylsilyl)ethoxymethyl chloride under basic conditions (e.g., NaH/DMF). The SEM group acts as a protecting group for the pyrazole nitrogen, preventing unwanted side reactions during subsequent steps like cyanation at the 3-position. Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify the SEM group (δ ~0.1 ppm for Si(CH₃)₃, δ ~3.5–3.7 ppm for -OCH₂CH₂-). The pyrazole protons resonate between δ 6.5–8.0 ppm, while the nitrile carbon appears at ~115–120 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm the nitrile group (sharp peak ~2200–2250 cm⁻¹) and SEM ether linkages (~1100 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with SEM and bromine loss .

Advanced Research Questions

Q. How can computational methods like DFT calculations resolve contradictions in experimental spectral data?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) can predict NMR chemical shifts and vibrational frequencies. For example, discrepancies in pyrazole ring proton shifts may arise from solvent effects or tautomerism. By comparing computed vs. experimental data, researchers can validate proposed structures or identify overlooked conformers .

Q. What strategies optimize reaction yields while minimizing byproducts during SEM-group introduction?

- Methodological Answer : Key factors include:

- Temperature Control : SEM protection is exothermic; maintaining temperatures below 0°C prevents decomposition.

- Stoichiometry : Use a 1.2–1.5 molar excess of SEM-Cl to ensure complete substitution.

- Workup : Aqueous washes (e.g., saturated NH₄Cl) remove unreacted reagents, while silica gel chromatography isolates the product from brominated or dimerized byproducts .

Q. How do crystal packing and intermolecular interactions influence the stability of this compound?

- Methodological Answer : X-ray crystallography reveals hydrogen bonding (e.g., C≡N⋯H interactions) and van der Waals forces between SEM groups. For instance, Cambridge Structural Database (CSD) entries (e.g., CCDC-971311) show that SEM groups contribute to layered packing, enhancing thermal stability. Such data guide storage conditions (e.g., desiccated, inert atmosphere) .

Q. What role does the SEM group play in facilitating further functionalization of the pyrazole core?

- Methodological Answer : The SEM group blocks the 2-position nitrogen, directing electrophilic substitution (e.g., Suzuki coupling at the 5-bromo position) or nucleophilic attacks (e.g., cyanation). Its orthogonality to other protecting groups (e.g., Boc) allows sequential deprotection for multi-step syntheses. Post-reaction removal uses acidic conditions (e.g., TFA/CH₂Cl₂) without disturbing the nitrile group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.